molecular formula C9H7N3O B3037006 2-Cyano-3-(4-pyridinyl)acrylamide CAS No. 40029-37-6

2-Cyano-3-(4-pyridinyl)acrylamide

Cat. No.: B3037006
CAS No.: 40029-37-6
M. Wt: 173.17 g/mol
InChI Key: OJUGYMUOPZHNKD-VMPITWQZSA-N
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Description

2-Cyano-3-(4-pyridinyl)acrylamide is an organic compound with the molecular formula C9H7N3O This compound is characterized by the presence of a cyano group (–CN) and a pyridinyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(4-pyridinyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-pyridinecarboxaldehyde with 2-cyanoacetamide in the presence of a base such as piperidine in methanol. The reaction mixture is stirred at room temperature overnight, and the product is obtained by filtration and washing with water/methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-(4-pyridinyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield 3-(4-pyridinyl)propionamide.

Scientific Research Applications

2-Cyano-3-(4-pyridinyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-pyridinyl)acrylamide involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, leading to the generation of reactive oxygen species (ROS) upon irradiation. This results in DNA cleavage and cytotoxic effects on cancer cells . The molecular targets include calf thymus DNA and bovine serum albumin, with significant binding affinities .

Comparison with Similar Compounds

    2-Cyano-3-(pyrazol-4-yl)acrylamide: Similar in structure but contains a pyrazole ring instead of a pyridinyl group.

    2-Cyano-3-(thiazol-2-yl)acrylamide: Contains a thiazole ring, exhibiting different biological activities.

    2-Cyano-3-(4-(diphenylamino)phenyl)acrylamide: Features a diphenylamino group, used in anticancer research.

Uniqueness: Its ability to generate ROS upon irradiation distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-2-cyano-3-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUGYMUOPZHNKD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252250
Record name 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40029-37-6
Record name 2-Propenamide, 2-cyano-3-(4-pyridinyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40029-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-(4-pyridinyl)-(E)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-3-(4-pyridinyl)acrylamide
Reactant of Route 2
2-Cyano-3-(4-pyridinyl)acrylamide

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